EPZ004777 formic acid salt mechanism of action DOT1L
EPZ004777 formic acid salt mechanism of action DOT1L
Technical Monograph: EPZ004777 Formate – Mechanistic Targeting of DOT1L in MLL-Rearranged Leukemias
Executive Technical Summary
EPZ004777 (Formate) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of telomeric silencing-1-like).[1] Unlike SET-domain methyltransferases, DOT1L possesses a unique non-SET catalytic domain, making it a distinct pharmacological target.[1][2] EPZ004777 functions as a potent, S-adenosylmethionine (SAM)-competitive inhibitor with a
The compound is specifically engineered to disrupt the aberrant epigenetic maintenance of MLL-rearranged (MLL-r) leukemias .[1] In these malignancies, MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) recruit DOT1L to ectopic genomic loci, resulting in hypermethylation of H3K79 and constitutive activation of leukemogenic genes such as HOXA9 and MEIS1.[1] EPZ004777 treatment collapses this epigenetic blockade, inducing differentiation and apoptosis selectively in MLL-r cell lines while sparing normal hematopoiesis.[1]
Chemical Identity & Physicochemical Properties
While the active pharmaceutical ingredient is the free base, the formic acid salt (formate) is frequently utilized in research settings to enhance solubility and stability during lyophilization and reconstitution.
| Property | Specification |
| Compound Name | EPZ004777 Formate |
| CAS Number | 1338466-77-5 (Free base) |
| Chemical Formula | |
| Molecular Weight | 585.7 g/mol (Salt); 539.67 g/mol (Free Base) |
| Solubility | DMSO: >10 mg/mL; Ethanol: >10 mg/mL; Water: Poor |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C (Desiccated); Stable for >2 years |
Handling Directive: The formate salt dissociates in aqueous buffers. Ensure final DMSO concentration in cell assays remains <0.1% to prevent solvent cytotoxicity from confounding the specific anti-proliferative effects of the inhibitor.
Structural Mechanism of Action (MOA)
SAM Competition and Induced Fit
EPZ004777 is an adenosine-containing mimetic that exploits the cofactor binding site of DOT1L.
-
Binding Mode: The adenosine moiety anchors the inhibitor into the SAM-binding pocket.
-
Conformational Selection: Unlike SAM, EPZ004777 possesses a bulky tert-butyl phenyl urea tail.[1] Crystallographic studies (PDB: 4ER5) reveal that this tail induces a significant conformational rearrangement of the DOT1L hydrophobic cleft.[1]
-
Allosteric Consequence: This induced fit disorders the activation loop and substrate-binding residues, effectively locking the enzyme in an inactive state and preventing the nucleosomal H3 substrate from engaging the catalytic center.
Kinetic Profile
-
Inhibition Type: Competitive with respect to SAM; Non-competitive with respect to nucleosomes.[1]
-
Potency:
pM (Enzymatic Assay). -
Selectivity: >1,000-fold selectivity over other HMTs (e.g., EZH2, G9a, PRMT5), attributed to the unique architecture of the DOT1L active site.
Figure 1: Competitive inhibition mechanism. EPZ004777 outcompetes SAM, inducing a conformational change that renders DOT1L catalytically inert.
Cellular Pharmacology & Therapeutic Implications[1][4][5][6]
In MLL-rearranged leukemias, the fusion protein (e.g., MLL-AF9) lacks the native SET domain but recruits DOT1L to target genes.[1] This results in aberrant H3K79 dimethylation (H3K79me2) at the HOXA9 and MEIS1 loci, driving leukemogenesis.[1]
Therapeutic Cascade:
-
Inhibition: EPZ004777 enters the cell and inhibits DOT1L.[1][4][5][6][7][8]
-
Epigenetic Erasure: Global and locus-specific H3K79me2 levels deplete over 3-6 days (slow kinetics due to histone turnover).[1]
-
Transcriptional Repression: HOXA9 and MEIS1 expression collapses.
-
Phenotypic Switch: Leukemic blasts exit the cell cycle, differentiate into mature myeloid cells (CD14+), and undergo apoptosis.[1]
Figure 2: Pathological signaling in MLL-r leukemia and the intervention point of EPZ004777.
Validated Experimental Protocols
In Vitro Enzymatic Inhibition Assay (Radiometric)
Objective: Determine the IC50 of EPZ004777 against recombinant DOT1L using tritiated SAM.
Reagents:
-
Recombinant DOT1L (1-416 catalytic domain).[1]
-
Substrate: Oligonucleosomes or Chicken Erythrocyte Nucleosomes.[1]
-
Cofactor:
-SAM (S-adenosyl-L-[methyl- ]methionine).[1] -
Positive Control Inhibitor: SAH (S-adenosylhomocysteine).[1][2][8]
Protocol Workflow:
-
Preparation: Dilute EPZ004777 (Formate) in DMSO to generate a 10-point dose-response curve (Start at 10 µM, 3-fold serial dilution).
-
Enzyme Mix: Prepare DOT1L solution in Assay Buffer (20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT, 0.002% Tween-20).
-
Pre-Incubation: Incubate 10 µL Enzyme Mix with 100 nL compound for 30 mins at Room Temperature (RT). Rationale: Allows equilibrium binding to the SAM pocket.
-
Reaction Start: Add 10 µL Substrate Mix (Nucleosomes +
-SAM + Cold SAM).-
Note: Total SAM concentration should be near
(approx. 0.5 - 1 µM) to ensure competitive sensitivity.[1]
-
-
Incubation: Run reaction for 60-120 minutes at RT.
-
Quench: Stop reaction with 100 µL 10% TCA or using filter paper binding (Whatman P81).
-
Detection: Scintillation counting. Calculate IC50 using 4-parameter logistic regression.
Cellular Target Engagement & Proliferation
Objective: Validate biological activity in MLL-r cell lines (MV4-11 or MOLM-13).
Experimental Design:
-
Test Line: MV4-11 (MLL-AF4).
-
Negative Control Line: Jurkat (No MLL rearrangement).[1][3] Trustworthiness Check: EPZ004777 should NOT affect Jurkat growth significantly at <10 µM.[1]
Protocol:
-
Seeding: Seed cells at
cells/mL in RPMI-1640 + 10% FBS. -
Dosing: Treat with EPZ004777 (0.1, 1, 3, 10 µM). Maintain DMSO <0.1%.[1]
-
Media Refresh: Critical Step: DOT1L inhibition is slow-acting. Split cells every 3-4 days, counting viability and re-seeding with fresh compound-containing media.[1]
-
Duration: Continue assay for 7–14 days .
-
Causality: H3K79 methylation turnover is slow; effects on proliferation are rarely seen before Day 4.[1]
-
-
Readout:
References
-
Daigle, S. R., et al. (2011). "Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor."[1] Cancer Cell, 20(1), 53-65.[1]
-
Basavapathruni, A., et al. (2012). "Conformational adaptation drives potent, selective and durable inhibition of the human protein methyltransferase DOT1L."[1] Chemical Biology & Drug Design, 80(6), 971-980.[1] [1]
-
Yu, W., et al. (2012). "Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors."[1] Nature Communications, 3, 1288.[1]
-
Cayman Chemical. "EPZ004777 (formate) Product Information."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amanote [app.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
